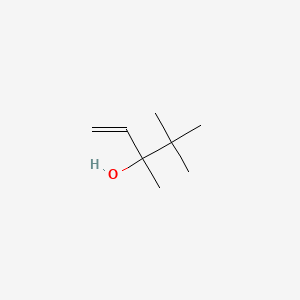

3,4,4-Trimethyl-1-penten-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

3732-61-4 |

|---|---|

Formule moléculaire |

C8H16O |

Poids moléculaire |

128.21 g/mol |

Nom IUPAC |

3,4,4-trimethylpent-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-6-8(5,9)7(2,3)4/h6,9H,1H2,2-5H3 |

Clé InChI |

VHCAZBIUJQZQCZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C)(C=C)O |

SMILES canonique |

CC(C)(C)C(C)(C=C)O |

Origine du produit |

United States |

Systematic Nomenclature and Structural Features in Academic Contexts

3,4,4-Trimethyl-1-penten-3-ol is an organic compound classified as an unsaturated tertiary alcohol. masterorganicchemistry.com Its systematic name, according to IUPAC nomenclature, precisely describes its molecular architecture. nist.gov The structure is built upon a five-carbon "pentene" chain, with a double bond between the first and second carbon (indicated by "-1-en"). A hydroxyl (-OH) group is attached to the third carbon, making it an alcohol ("-3-ol"). This carbon is also tertiary, as it is bonded to three other carbon atoms. masterorganicchemistry.comwikipedia.org Three methyl groups are present as substituents: two on the fourth carbon and one on the third, specified by "3,4,4-trimethyl-". nist.gov

Key structural features include the vinyl group (CH2=CH-) and the sterically hindered tertiary alcohol. The hydroxyl-bearing carbon is adjacent to a quaternary carbon atom that is part of a bulky tert-butyl group. This specific arrangement of functional groups—a terminal alkene and a tertiary alcohol—influences its reactivity and potential applications in synthesis. For instance, while primary and secondary alcohols are readily oxidized to aldehydes and ketones respectively, tertiary alcohols are resistant to oxidation under many conditions because they lack a hydrogen atom on the carbinol carbon. wikipedia.orglibretexts.orglumenlearning.com

A derivative, (Z)-3,4,4-Trimethyl-1-(triphenylstannyl)-1-penten-3-ol, has been studied to analyze its solid-state structure, revealing how the hydroxyl group can interact intramolecularly with other atoms, in this case, the tin atom. acs.org

Historical Overview of Unsaturated Tertiary Alcohols in Organic Synthesis

The synthesis and study of unsaturated tertiary alcohols are rooted in foundational principles of organic chemistry. Historically, one of the most significant methods for preparing tertiary alcohols has been the reaction of Grignard reagents with ketones. sips.org.in This method forms a new carbon-carbon bond and allows for the creation of the tertiary alcohol functional group, where two of the substituents on the hydroxyl-bearing carbon are derived from the Grignard reagent and the third from the ketone. sips.org.in This approach is versatile and can be adapted to produce unsaturated variants by using unsaturated ketones or Grignard reagents.

Throughout the development of organic synthesis, the unique reactivity of tertiary alcohols has been a subject of considerable study. Unlike primary and secondary alcohols, their resistance to oxidation meant that they were often considered chemically robust under oxidative conditions that would transform other alcohols. wikipedia.orglumenlearning.com However, they readily undergo dehydration reactions in the presence of acid, typically following an E1 mechanism, to form alkenes. pressbooks.pub The challenge in synthetic chemistry has often been to control the regioselectivity of such eliminations and to develop methods for their synthesis with high degrees of stereocontrol, which remains an active area of research. researchgate.net The development of enzymatic methods for producing chiral tertiary alcohols is a more recent pursuit, aiming to overcome the limitations of traditional synthetic routes which can require harsh conditions. researchgate.net

Significance of Alkenyl Alcohol Scaffolds in Contemporary Synthetic Chemistry

Catalytic Hydrosilylation Approaches to this compound Synthesis

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, has emerged as a powerful and atom-economical method for the synthesis of a wide array of organosilicon compounds. walisongo.ac.id In the context of producing this compound, this strategy involves the hydrosilylation of a suitable alkyne precursor, followed by the conversion of the resulting vinylsilane. The choice of catalyst is paramount in directing the reaction towards the desired isomer with high fidelity.

Platinum-Catalyzed Regio- and Stereoselective Formation.acs.orgrowan.edu

Platinum complexes are among the most effective and widely used catalysts for the hydrosilylation of alkynes. mdpi.com Their application in the synthesis of precursors to this compound has been demonstrated to afford excellent control over both the position of the silyl group addition (regioselectivity) and the geometry of the resulting double bond (stereoselectivity). acs.orgresearchgate.net

The mechanism of platinum-catalyzed alkyne hydrosilylation is a subject of ongoing research, with evidence suggesting the involvement of various platinum species. researchgate.net While the classical Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination, has been a foundational model, recent studies point towards more complex pathways. mdpi.com The hydrofunctionalization of alkynes, a key step in forming the vinylsilane precursor, is believed to proceed through the formation of an active platinum-hydride species. researchgate.net This intermediate then coordinates to the alkyne, and subsequent insertion dictates the regiochemistry of the silyl group addition. The nature of the platinum catalyst and the ligands coordinated to it play a crucial role in steering the reaction pathway and preventing side reactions. researchgate.net

The design of ligands attached to the platinum center is a critical factor in achieving high catalytic activity and selectivity. bohrium.com Bulky and electron-donating ligands, such as aminophosphine ligands, have been shown to be particularly effective. acs.orgresearchgate.net For instance, a catalyst system comprising Pt(DVDS) and the bulky aminophosphine ligand P(iBuNCH2CH2)3N has been reported to catalyze the hydrosilylation of terminal alkynes with high stereo- and regioselectivity, yielding β-(E)-vinylsilanes. acs.orgresearchgate.net This high selectivity is attributed to the steric and electronic properties of the aminophosphine ligand, which influences the coordination geometry around the platinum center and disfavors the formation of undesired isomers. acs.orgrowan.eduresearchgate.net The use of such tailored ligands allows for the efficient synthesis of the desired (E)-1-(triphenylsilyl)-3,4,4-trimethyl-1-penten-3-ol, a direct precursor to this compound. acs.org

Table 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkyne

| Catalyst System | Silane | Selectivity (β-(E)-vinylsilane) | Yield |

| Pt(DVDS)/P(iBuNCH2CH2)3N | Ph3SiH | 97-99% acs.orgresearchgate.net | 76-98% acs.orgresearchgate.net |

| Pt(DVDS)/P(iBuNCH2CH2)3N | Et3SiH | 97-99% acs.orgresearchgate.net | 76-98% acs.orgresearchgate.net |

| Pt2(DVDS)3 | Not Specified | 63-93% acs.orgresearchgate.net | Not Specified |

This table summarizes the performance of different platinum catalyst systems in the hydrosilylation of terminal alkynes, highlighting the superior selectivity achieved with the aminophosphine ligand.

Copper-Mediated Synthetic Routes to Related Alkenols.rowan.edu

While platinum catalysts are highly effective, the development of catalysts based on more earth-abundant and less expensive metals like copper is a significant area of research. acs.org Copper-catalyzed hydrosilylation reactions have shown promise for the synthesis of vinylsilanes, which are precursors to a variety of alkenols. rsc.org

Recent studies have explored the use of copper(I) complexes with proazaphosphatrane ligands as precatalysts for hydrosilylation reactions. researchgate.netacs.orgnih.gov These ligands are known to stabilize low-coordinate copper(I) centers, which are believed to be key to their catalytic activity. nih.gov For example, the silylamido complex i-BuLCuN(TMS)2, where i-BuL is an isobutyl-substituted proazaphosphatrane, has been shown to catalyze the hydrosilylation of benzaldehyde under mild conditions. researchgate.netacs.orgnih.gov While not directly applied to the synthesis of this compound, this work demonstrates the potential of these copper complexes in catalyzing the formation of silyl ethers, which are structurally related to the vinylsilane intermediates in alkenol synthesis. researchgate.net

The mechanism of copper-catalyzed hydrosilylation is thought to involve the formation of a reactive copper hydride (Cu-H) intermediate. rsc.orgnih.gov This species is generated from the reaction of a copper(I) precatalyst with a silane. acs.orgnih.gov The copper hydride then adds across the alkyne triple bond in a process called hydrometalation. rsc.org This step is crucial for determining the regio- and stereoselectivity of the reaction. rsc.org Following the insertion of the alkyne, the resulting vinylcopper species can then react with another molecule of silane to regenerate the copper hydride catalyst and furnish the vinylsilane product. rsc.org Both copper hydride and copper acetylide species have been identified as key active intermediates in copper-catalyzed hydrosilylation processes. acs.org

Organometallic Addition Reactions for Carbon-Carbon Bond Formation

The construction of the sterically hindered tertiary alcohol core of this compound heavily relies on the formation of a key carbon-carbon bond. Organometallic reagents are paramount for this transformation, offering a versatile and efficient route to this class of compounds.

Grignard and Organolithium Reagent Applications

The addition of organometallic reagents to a ketone is a fundamental and widely employed strategy for the synthesis of tertiary alcohols. ucalgary.ca In the context of this compound, a logical retrosynthetic disconnection points to a reaction between a vinyl organometallic species and a suitable ketone, or an alkynyl organometallic followed by partial reduction.

Grignard Reagents: The Grignard reaction, involving an organomagnesium halide, is a classic and robust method for C-C bond formation. vapourtec.com The synthesis of this compound can be envisioned through the reaction of vinylmagnesium bromide with pinacolone (3,3-dimethyl-2-butanone). This approach directly installs the vinyl group and the tertiary alcohol moiety in a single step. The general scheme for this reaction is as follows:

Reaction: Pinacolone + Vinylmagnesium Bromide → this compound

The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. ucalgary.ca

Alternatively, an alkynyl Grignard reagent, such as ethynylmagnesium bromide, can be reacted with pinacolone to yield the precursor 3,4,4-trimethyl-1-pentyn-3-ol. nist.govnih.gov Subsequent stereoselective reduction of the alkyne to an alkene would then furnish the target compound.

Organolithium Reagents: Organolithium reagents offer a similar, and often more reactive, alternative to Grignard reagents for the synthesis of tertiary alcohols. masterorganicchemistry.com The reaction of vinyllithium with pinacolone would also yield this compound. Organolithium reactions are also typically performed in ethereal solvents at low temperatures to control their high reactivity. masterorganicchemistry.com A key challenge in using highly reactive organometallic reagents like organolithiums is preventing over-addition or side reactions, especially when scaling up. rsc.org

A comparative overview of these methods is presented in the table below.

| Reagent Type | Precursors | Typical Conditions | Advantages | Disadvantages |

| Grignard Reagent | Pinacolone, Vinylmagnesium Bromide | Diethyl ether or THF, Room Temperature | Readily available reagents, robust reaction | Can be sensitive to steric hindrance |

| Organolithium Reagent | Pinacolone, Vinyllithium | Ethereal solvents, Low Temperatures | High reactivity | Potential for side reactions, requires careful temperature control |

Stereocontrol in Alkenyl Alcohol Synthesis

Achieving stereocontrol in the synthesis of chiral molecules is a central theme in modern organic chemistry. While this compound itself is achiral, the principles of stereocontrol are crucial when synthesizing more complex, substituted allylic alcohols. The development of stereoselective methods for the synthesis of tertiary allylic alcohols is an active area of research. nih.govrsc.org

For related chiral tertiary allylic alcohols, catalytic asymmetric 1,2-addition of organometallic reagents to ketones is a primary strategy. nih.gov This often involves the use of chiral ligands that coordinate to the metal center of the organometallic reagent, thereby inducing facial selectivity in the addition to the prochiral ketone.

Iron-catalyzed dehydroxyboration of allylic alcohols has also emerged as a method to access (E)-allylboronates stereoselectively, which can be further transformed. organic-chemistry.org While not a direct synthesis of the target compound, this methodology highlights the ongoing efforts to control stereochemistry in allylic systems.

Novel Catalyst Development for Efficient Alkynol Synthesis

The synthesis of this compound can proceed via the reduction of its alkynyl precursor, 3,4,4-trimethyl-1-pentyn-3-ol. Therefore, the efficient synthesis of this alkynol is of significant interest. Research has focused on the development of novel catalysts to improve the efficiency and selectivity of alkyne functionalization reactions.

For instance, rhodium-catalyzed silylcarbocyclisation reactions of propargyl alcohols, including 3,4,4-trimethyl-1-pentyn-3-ol, have been investigated. unipi.it These reactions can lead to the formation of β-lactones with high chemoselectivity. While this specific outcome diverts from the direct synthesis of the target pentenol, it demonstrates the utility of catalytic methods in functionalizing the alkynol precursor.

Furthermore, the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol, a structurally related compound, has been studied using a palladium catalyst on a silica support. researchgate.net This highlights the potential for catalytic reduction methods to be applied to the synthesis of this compound from its alkynol precursor, where the choice of catalyst and conditions would be crucial to ensure selective reduction of the alkyne to an alkene without affecting the tertiary alcohol or the vinyl group.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful consideration of various factors to ensure safety, efficiency, and reproducibility. researchgate.netillinois.edu

Reaction Monitoring and Control: Grignard reactions are known to be exothermic and can have an induction period, making temperature control critical for safety and to minimize side product formation. mt.com Real-time monitoring techniques, such as in-situ infrared spectroscopy, can be employed to track the progress of the reaction and ensure controlled conditions. mt.com For organometallic reactions, maintaining an inert, moisture-free atmosphere is paramount to prevent quenching of the highly reactive reagents. researchgate.net

Parameter Optimization: The optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. This can involve a systematic study of variables such as solvent, temperature, reaction time, and the stoichiometry of the reagents. unp.edu.ar For instance, in Grignard reactions, the choice of solvent can significantly influence the reactivity and solubility of the reagents.

Work-up and Purification: On a larger scale, the work-up procedure must be carefully designed to handle larger volumes and potentially more significant heat release during quenching. illinois.edu Purification methods also need to be scalable. While chromatography is common in the laboratory, for larger quantities, techniques like distillation or crystallization may be more practical.

The following table summarizes key considerations for the scale-up of the synthesis of this compound via organometallic addition.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) blanket | Rigorous exclusion of air and moisture; use of dry solvents and glassware |

| Temperature Control | Ice bath for cooling | Efficient heat exchange system, controlled addition of reagents to manage exotherms |

| Mixing | Magnetic stirring | Mechanical stirring to ensure homogeneity in larger reaction vessels |

| Reagent Addition | Syringe or dropping funnel | Controlled addition via pump to maintain optimal temperature and concentration |

| Work-up | Quenching with aqueous acid | Controlled quenching with careful temperature monitoring, use of appropriately sized separatory funnels |

| Purification | Column chromatography | Distillation, crystallization, or larger-scale chromatographic techniques |

By carefully addressing these factors, the laboratory synthesis of this compound can be optimized for both safety and efficiency, paving the way for its potential application in various fields of chemical research and development.

X-ray Crystallography Studies of (Z)-1-(Triphenylstannyl)-3,4,4-trimethyl-1-penten-3-ol

Single-crystal X-ray diffraction analysis of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-penten-3-ol provides precise measurements of its molecular geometry. The core of the molecule consists of a pentene chain with significant steric congestion around the C3 and C4 atoms. The triphenylstannyl group [(C₆H₅)₃Sn] is bonded to C1 of the vinyl group, and the hydroxyl (-OH) group is attached to the tertiary carbon, C3.

Key bond lengths and angles reveal the impact of the sterically demanding tert-butyl and triphenylstannyl groups on the molecular structure. The tin atom exhibits a distorted tetrahedral geometry. The C=C double bond length is typical for a disubstituted alkene.

Table 1: Selected Bond Lengths for (Z)-3,4,4-Trimethyl-1-(triphenylstannyl)-1-penten-3-ol

| Bond | Length (Å) |

|---|---|

| Sn-C(1) | 2.152 |

| Sn-C(phenyl) | 2.145 (avg) |

| C(1)=C(2) | 1.335 |

| C(3)-O | 1.458 |

| C(3)-C(2) | 1.521 |

| C(3)-C(4) | 1.589 |

Table 2: Selected Bond Angles for (Z)-3,4,4-Trimethyl-1-(triphenylstannyl)-1-penten-3-ol

| Angle | Degree (°) |

|---|---|

| C(phenyl)-Sn-C(phenyl) | 107.5 (avg) |

| C(1)-Sn-C(phenyl) | 111.4 (avg) |

| Sn-C(1)=C(2) | 128.9 |

| C(1)=C(2)-C(3) | 125.1 |

| O-C(3)-C(2) | 106.8 |

| O-C(3)-C(4) | 108.2 |

Note: Data derived from the X-ray study of the triphenylstannyl analogue. acs.orgacs.org Exact values for the triphenylsilyl compound may vary.

The crystalline packing of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-penten-3-ol is primarily dictated by hydrogen bonding and van der Waals forces. The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule. This interaction links the molecules into chains or more complex networks within the crystal lattice. The bulky triphenylstannyl and tert-butyl groups prevent close packing, leading to a relatively open crystal structure. The phenyl rings of the triphenylstannyl group engage in offset π-π stacking interactions with adjacent molecules, further stabilizing the crystal packing.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of molecules that are not readily crystallized or for studying their behavior in solution.

High-resolution NMR spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of this compound and its derivatives.

In the ¹H NMR spectrum, the vinyl protons (=CH- and =CH₂) appear as a characteristic set of multiplets in the olefinic region (typically 5-6 ppm). The chemical shifts and coupling constants of these protons can confirm the stereochemistry of the double bond in derivatives like the triphenylstannyl analogue. The tert-butyl group gives rise to a sharp singlet around 1.0 ppm, while the methyl group on C3 appears as another singlet at a slightly different chemical shift. The hydroxyl proton (-OH) typically appears as a broad singlet whose position is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbons of the double bond (C1 and C2) resonate in the 110-150 ppm range. The quaternary carbon C4 and the tertiary alcohol carbon C3 have distinct chemical shifts, with the C3 carbon signal appearing around 70-80 ppm due to the deshielding effect of the attached oxygen atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| H₂C= | ~5.0-5.2 | ~112 |

| =CH- | ~5.8-6.0 | ~145 |

| -OH | Variable | - |

| C(CH₃)₃ | ~0.95 | ~25 (3C) |

| C-CH₃ | ~1.15 | ~27 |

| C -OH | - | ~78 |

| C (CH₃)₃ | - | ~38 |

Note: These are predicted values. Actual experimental values can vary based on solvent and other conditions.

The multinuclear NMR study of the triphenylstannyl derivative provides definitive assignments and allows for the observation of coupling between protons, carbons, and the tin nucleus (¹¹⁹Sn), confirming the structure in solution. acs.orgacs.org

Deuterium labeling is a critical technique for investigating reaction mechanisms, particularly hydrogen transfer processes. Homoallylic alcohols like this compound can undergo acid-catalyzed rearrangement. acs.orgacs.org Isotopic labeling studies on similar sterically hindered homoallylic alcohols have demonstrated that these reactions can proceed via a stereospecific intramolecular 1,4-hydride shift. acs.orgacs.org

In such an experiment, the hydrogen atom of the alcohol's C-H group is replaced with a deuterium atom (C-D). When the reaction is initiated, the position of the deuterium label in the product molecule is analyzed. If the deuterium has moved from the alcohol carbon to what was formerly a carbon of the double bond, it provides strong evidence for a hydride (or deuteride) shift. Furthermore, by comparing the reaction rate of the deuterated compound to the non-deuterated compound, a kinetic isotope effect (KIE) can be measured. A significant KIE (typically >1.5) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. acs.org For one such rearrangement, a KIE of 2.34 ± 0.17 was measured, confirming that the intramolecular 1,4-hydride transfer is the rate-limiting step. acs.orgacs.org

For this compound, the IR spectrum is characterized by several key absorption bands. nist.gov A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl and vinyl groups appear between 2850 and 3100 cm⁻¹. A distinct, sharp absorption around 1640 cm⁻¹ corresponds to the C=C stretching of the vinyl group.

In Raman spectroscopy, the C=C double bond stretch is expected to be a strong and sharp signal, as the polarizability of this bond changes significantly during the vibration. The symmetric stretching of the C-C backbone would also be more prominent in the Raman spectrum.

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| C-H Stretch (sp²) | ~3080 | Medium | Medium |

| C-H Stretch (sp³) | 2850-2970 | Strong | Strong |

| C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| C-O Stretch | 1050-1150 | Weak | Strong (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical data for its identification and structural elucidation.

The molecular formula of this compound is C₈H₁₆O, corresponding to a precise molecular weight of 128.2120 g/mol . nist.gov In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, causing the ejection of an electron and the formation of a molecular ion (M⁺), which is a radical cation. The mass-to-charge ratio (m/z) of this molecular ion will be approximately 128.

This high-energy molecular ion is unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. The analysis of these fragments provides a molecular fingerprint. Common fragmentation pathways for tertiary alcohols like this compound include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. The largest substituent is often preferentially lost. In this case, the loss of a tert-butyl radical (•C(CH₃)₃) would result in a fragment with an m/z of 71. Alternatively, the loss of a vinyl radical (•CH=CH₂) would yield a fragment with an m/z of 101.

Dehydration: The loss of a water molecule (H₂O, mass of 18) is a common fragmentation for alcohols. libretexts.org This would produce a cation with an m/z of 110 (128 - 18).

Methyl Loss: Cleavage of a methyl radical (•CH₃, mass of 15) from the tert-butyl group is also a plausible fragmentation, leading to a fragment at m/z 113.

The relative abundance of these and other fragments in the mass spectrum helps to confirm the structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles for alcohols and the specific structure of the compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺• | None | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | •CH₃ | Loss of a methyl radical |

| 110 | [C₈H₁₄]⁺• | H₂O | Dehydration |

| 101 | [C₆H₁₃O]⁺ | •C₂H₃ | Alpha-cleavage (loss of vinyl radical) |

| 71 | [C₄H₇O]⁺ | •C₄H₉ | Alpha-cleavage (loss of tert-butyl radical) |

| 57 | [C₄H₉]⁺ | •C₄H₇O | Cleavage yielding the tert-butyl cation |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational chemistry serves as an indispensable tool alongside experimental methods, offering profound insights into molecular structure, stability, and dynamic behavior at the atomic level. For a flexible acyclic molecule like this compound, computational approaches are crucial for exploring its complex conformational landscape and electronic properties, which can be challenging to characterize solely through experimental means.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to determine optimized ground state geometries, relative energies, and various electronic properties. ucl.ac.uk

For this compound, DFT calculations can precisely predict its three-dimensional arrangement by finding the geometry that corresponds to the lowest electronic energy. This involves optimizing all bond lengths, bond angles, and dihedral (torsional) angles. Such calculations would reveal the steric strain imposed by the bulky tert-butyl group adjacent to the chiral center and its influence on the orientation of the vinyl and hydroxyl groups.

Furthermore, DFT provides detailed information about the electronic properties, such as the distribution of electron density, the dipole moment, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Conformational Landscape Exploration and Energy Minima Identification

Due to the free rotation around its single bonds, this compound can exist in numerous spatial arrangements known as conformations. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's conformational landscape. Computational methods are employed to systematically explore this landscape to identify stable conformers, which correspond to local energy minima. ucl.ac.uk

This exploration typically involves rotating key dihedral angles, such as the C-C-O-H and C-C-C-C backbones, and calculating the energy of each resulting structure. The results allow for the identification of several low-energy conformers and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing a clearer picture of the molecule's predominant shapes.

Table 2: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 | H-O-C₃-C₂: ~180 | 0.00 | 65.2 |

| Conf-2 | H-O-C₃-C₂: ~60 | 0.85 | 20.1 |

| Conf-3 | H-O-C₃-C₂: ~-60 | 0.90 | 14.7 |

| Conf-4 | C₂-C₃-C₄-C₅: ~75 | 2.10 | <0.1 |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT and other quantum methods identify static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.netsemanticscholar.org MD simulations model the movements of atoms within a molecule by solving Newton's equations of motion, offering insights into its flexibility and the transitions between different conformational states. researchgate.net

An MD simulation of this compound, potentially in a simulated solvent environment, would show how the molecule wiggles, stretches, and rotates over a timescale of nanoseconds or longer. researchgate.net This allows for the observation of transitions between the energy minima identified in the conformational analysis. The results can be used to calculate the root-mean-square fluctuation (RMSF) of atomic positions, highlighting the most rigid and most flexible regions of the molecule. Such simulations are invaluable for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Mechanistic Investigations of Reactions Involving 3,4,4-trimethyl-1-penten-3-ol

Reaction Pathways in the Formation of 3,4,4-Trimethyl-1-penten-3-ol.

The synthesis of tertiary allylic alcohols such as this compound can be achieved through several established synthetic routes. Two prominent methods include the addition of a vinyl Grignard reagent to a ketone and the hydroboration of a terminal alkyne.

A common synthetic route involves the reaction of vinylmagnesium bromide with pinacolone (3,3-dimethyl-2-butanone). The highly nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting magnesium alkoxide intermediate yields the tertiary alcohol, this compound.

Alternatively, the hydroboration-oxidation of 3,4,4-trimethyl-1-pentyne can be employed. The hydroboration step involves the anti-Markovnikov addition of a borane reagent across the carbon-carbon triple bond, leading to the formation of a vinylborane intermediate. Subsequent oxidation of this intermediate, typically with hydrogen peroxide in a basic solution, replaces the boron group with a hydroxyl group to furnish the desired product.

Kinetic Studies of Catalyst-Substrate Interactions.

Detailed kinetic studies specifically for the catalyzed formation of this compound are not extensively reported. However, related research on the etherification of similar alkenes, such as 2,4,4-trimethyl-1-pentene, provides insights into the kinetics of reactions involving such sterically hindered structures. For instance, a kinetic model for the etherification of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene with methanol has been developed, highlighting the influence of steric hindrance on reaction rates. tudelft.nl Such studies typically involve monitoring the concentration of reactants and products over time to determine reaction orders and rate constants.

Table 1: Representative Kinetic Parameters for Etherification of Trimethyl-pentene Isomers with Methanol tudelft.nl

| Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor |

| 2,4,4-trimethyl-1-pentene + Methanol | Data not specified | Data not specified |

| 2,4,4-trimethyl-2-pentene + Methanol | Data not specified | Data not specified |

Note: Specific values from the source are not provided in the abstract. The table illustrates the type of data that would be relevant.

Transition State Analysis in Hydrofunctionalization Reactions.

The hydrofunctionalization of alkynes is a key method for the synthesis of allylic alcohols. Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the transition states of these reactions. For the hydroboration of alkynes, the mechanism is understood to proceed through a four-membered transition state where the B-H bond adds across the alkyne in a concerted fashion. redalyc.org The regioselectivity is primarily dictated by steric factors, with the boron atom adding to the less substituted carbon. In the case of 3,4,4-trimethyl-1-pentyne, the bulky tert-butyl group would strongly direct the boron to the terminal carbon.

Stereochemical Control in Subsequent Transformations.

The stereochemistry of reactions involving this compound as a substrate would be significantly influenced by the sterically demanding tert-butyl group and the hydroxyl group. For instance, in epoxidation reactions, the directing effect of the allylic hydroxyl group would likely lead to the formation of a specific diastereomer of the corresponding epoxide. Similarly, in reactions such as dihydroxylation or cyclopropanation, the approach of the reagent would be directed to the less hindered face of the double bond, leading to predictable stereochemical outcomes. While specific studies on this compound are scarce, research on the stereoselective synthesis of other complex molecules often relies on these established principles of steric and electronic control. juniperpublishers.comacs.org

Isomerization and Rearrangement Processes of Highly Substituted Alkenols.

Allylic alcohols, particularly tertiary ones, can undergo a variety of isomerization and rearrangement reactions, often catalyzed by acids or transition metals. organic-chemistry.orgu-tokyo.ac.jp For a sterically hindered alcohol like this compound, a 1,3-hydroxyl shift could occur, leading to the formation of an isomeric enol that would tautomerize to a ketone. The presence of the bulky tert-butyl group would play a crucial role in the thermodynamics and kinetics of such processes.

An exploration of the chemical behavior of this compound reveals its potential as a versatile synthetic intermediate. This tertiary allylic alcohol, characterized by a sterically demanding tert-butyl group adjacent to the hydroxyl-bearing carbon, presents a unique combination of reactive sites: a terminal alkene and a tertiary hydroxyl group. The steric hindrance imposed by the quaternary center profoundly influences the reactivity of both functional groups, dictating the feasibility and outcome of various chemical transformations. This article details the reactivity and derivatization of this compound, focusing on its role as a precursor in organic synthesis.

Analytical Methodologies for 3,4,4-trimethyl-1-penten-3-ol Characterization

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a fundamental technique for separating components of a mixture. For a volatile and structurally specific compound like 3,4,4-Trimethyl-1-penten-3-ol, advanced chromatographic methods provide the necessary resolution and sensitivity for effective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds such as this compound. nih.govmdpi.com This powerful hyphenated technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In GC, the sample is vaporized and swept by a carrier gas (typically helium) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. For this compound, a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used. akjournals.comkovalent.se The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific chromatographic conditions but is not sufficient for unambiguous identification.

Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are bombarded with electrons (typically at 70 eV in Electron Ionization mode), causing them to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting parent ion and its characteristic fragment ions creates a unique mass spectrum, which serves as a molecular fingerprint. This spectrum can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. akjournals.comnist.gov For instance, the analysis of a related compound, 3,4,4-trimethyl-1-pentyn-3-ol, shows a distinct mass spectrum and retention time that allows for its identification in a complex mixture. researchgate.net

Quantification can be achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.

Table 1: Typical GC-MS Operating Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting | Purpose |

| GC System | Agilent 7890 GC or similar | Separates volatile compounds |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | Stationary phase for separation |

| Carrier Gas | Helium (99.999% purity) | Mobile phase to carry sample |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Ensures reproducible retention times |

| Inlet Temperature | 250 - 270 °C | Ensures complete vaporization of the sample |

| Injection Mode | Split (e.g., 50:1) or Splitless | Adjusts the amount of sample entering the column |

| Oven Program | Initial 50-80°C, ramp 2-10°C/min to 250°C | Creates temperature gradient to elute compounds |

| MS System | Quadrupole Mass Spectrometer (e.g., 5975 MS) | Detects and identifies compounds |

| Ion Source Temp. | 230 °C | Maintains ions in the gas phase |

| Ionization Energy | 70 eV | Standard energy for fragmentation and library matching |

| Mass Scan Range | 20 - 500 amu | Range of mass-to-charge ratios to be detected |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative isolation of compounds like this compound. thieme-connect.de Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte. The separation is based on the partitioning of the compound between a liquid mobile phase and a solid stationary phase packed in a column.

Analytical HPLC is primarily used for purity assessment. A small amount of the sample is injected onto the column, and the components are separated based on their affinity for the stationary phase. For a moderately polar alcohol like this compound, reversed-phase HPLC is often employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com Components are eluted in order of decreasing polarity. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks detected, often by a UV detector.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a pure compound from a mixture. lcms.cz This is particularly useful for purifying the synthesized this compound or separating it from closely related structural isomers, which can be challenging using other methods like distillation. google.com The fractions corresponding to the target compound's peak are collected as they elute from the column. While the goal of analytical HPLC is to gain information, the goal of preparative HPLC is to obtain a purified product. lcms.cz

Table 2: Comparison of Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Qualification and Quantification | Purification and Isolation |

| Column ID | Typically 2.1 - 4.6 mm | Typically >10 mm |

| Particle Size | 1.7 - 5 µm | 5 - 25 µm or larger |

| Injection Volume | 1 - 20 µL | Milliliters to Liters |

| Flow Rate | 0.2 - 2.0 mL/min | >20 mL/min |

| Sample Load | Micrograms (µg) to Milligrams (mg) | Milligrams (mg) to Kilograms (kg) |

| Outcome | Chromatogram (Data) | Purified Fractions (Product) |

Hyphenated Techniques for Comprehensive Characterization

To unravel the complexity of chemical samples, single analytical techniques are often insufficient. Hyphenated techniques, which couple two or more analytical methods, provide a more comprehensive characterization. GC-MS, discussed previously, is the most common example. However, for highly complex samples or when isomers with very similar properties are present, more advanced hyphenation is required.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly enhanced resolution compared to conventional GC. mdpi.comresearchgate.net In a GC×GC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential portions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. This process generates a two-dimensional chromatogram with retention times on both axes, effectively spreading out co-eluting peaks from a one-dimensional separation. shimadzu.com When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes an exceptionally potent tool for identifying trace-level components in a complex matrix, which is invaluable for detecting impurities or degradation products related to this compound. mdpi.comacs.org

Quantitative Spectroscopic Methods for Concentration Determination

While chromatography is excellent for separation and identification, spectroscopic methods are often employed for rapid and non-destructive quantification of a known analyte's concentration in a solution. These methods rely on the interaction of electromagnetic radiation with the molecule.

Methods such as Raman and Near-Infrared (NIR) spectroscopy are particularly useful for determining the concentration of alcohols in solutions. jasco-global.comacs.org The process involves creating a calibration model by measuring the spectra of several standard samples with known concentrations of this compound. A calibration curve is then constructed by plotting the spectral response (e.g., peak height or area at a specific wavenumber) against the concentration. jasco-global.comresearchgate.net The concentration of an unknown sample can then be determined by measuring its spectrum and interpolating the concentration from the calibration curve. acs.org For example, in Raman spectroscopy, the C-C-O symmetric stretching vibration around 880 cm⁻¹ is often used for quantifying ethanol and can be adapted for other alcohols. jasco-global.com These methods are fast, require minimal sample preparation, and can even be performed through sealed glass vials, which is advantageous for volatile compounds. jasco-global.com

Table 3: Example Calibration Data for Spectroscopic Analysis of this compound

| Standard | Concentration (mg/mL) | Spectroscopic Signal (Arbitrary Units) |

| 1 | 1.0 | 0.085 |

| 2 | 2.5 | 0.212 |

| 3 | 5.0 | 0.425 |

| 4 | 7.5 | 0.638 |

| 5 | 10.0 | 0.850 |

| Unknown | ? | 0.531 |

Based on the linear relationship shown in the table (Signal = 0.085 × Concentration), the concentration of the unknown sample would be calculated as 6.25 mg/mL.

Future Research Directions and Unexplored Avenues for 3,4,4-trimethyl-1-penten-3-ol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional synthesis of tertiary alcohols often involves Grignard reagents, which are effective but have poor atom economy and can generate significant waste. evitachem.com A key area for future research is the development of greener synthetic routes to 3,4,4-trimethyl-1-penten-3-ol.

Key Research Objectives:

Catalytic Routes: Shifting from stoichiometric Grignard reagents to catalytic methods would be a significant advancement. Research could focus on developing catalysts that enable the direct addition of vinyl groups to ketones under milder, more environmentally benign conditions.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols is a cornerstone of green chemistry. Future work could explore engineered enzymes capable of catalyzing the formation of this compound, potentially with high enantioselectivity.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. Developing a flow-based synthesis for this compound could reduce reaction times and improve process control.

Green Solvents: Investigating the use of renewable or less toxic solvents in the synthesis process, moving away from traditional ethers like THF, would align with green chemistry principles. ethernet.edu.et

| Proposed Green Synthesis Approach | Research Focus | Potential Advantages |

| Catalytic Synthesis | Development of novel organometallic or organocatalysts for vinyl addition. | Higher atom economy, reduced waste, milder reaction conditions. |

| Biocatalysis | Screening and engineering of enzymes (e.g., lyases, transferases). | High selectivity, use of renewable resources, biodegradable catalysts. |

| Continuous Flow Synthesis | Adaptation of existing or new synthetic routes to flow reactor systems. | Enhanced safety, improved heat and mass transfer, easier scale-up. |

| Alternative Solvents | Use of bio-derived solvents, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved process safety. |

Investigation of Novel Catalytic Applications for the Compound

The dual functionality of an alkene and a tertiary alcohol makes this compound an interesting candidate for applications in catalysis, either as a substrate, a ligand, or a precursor to a catalyst.

Catalytic Isomerization: Allylic alcohols can undergo isomerization to form enols or ketones, a reaction often catalyzed by transition metals like ruthenium. cnr.it Investigating the isomerization of this compound could yield valuable carbonyl compounds. The steric hindrance from the tert-butyl group would likely influence the reaction pathway and selectivity, making it a subject of academic and industrial interest.

Asymmetric Transformations: The vinyl group is a handle for various asymmetric reactions. Future studies could explore enantioselective epoxidation or dihydroxylation of the double bond, leading to chiral derivatives with potential applications in fine chemical synthesis.

Ligand Development: The hydroxyl group can act as a coordinating site for metal centers. A study on a tin derivative, (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-penten-3-ol, has already demonstrated the intramolecular coordination of the hydroxyl group to a tin atom. acs.org This suggests that the parent alcohol or its derivatives could be developed into novel ligands for transition metal catalysis, where the bulky substituent could enforce a specific coordination geometry and influence the catalyst's activity and selectivity.

| Potential Catalytic Application | Reaction Type | Research Goal |

| As a Substrate | Catalytic Isomerization | Synthesis of novel ketones. |

| Asymmetric Epoxidation | Production of chiral epoxy-alcohols. | |

| As a Ligand Precursor | Coordination Chemistry | Development of sterically hindered ligands for catalysis. |

| Metal-Organic Frameworks | Use as a building block in porous materials. |

Theoretical Predictions for New Reactivities and Potential Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving resources. researchgate.net For this compound, theoretical studies are a completely unexplored avenue.

Future Computational Research Areas:

Reaction Mechanism Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of potential reactions, such as the catalytic isomerization mentioned previously. researchgate.net This can help in optimizing reaction conditions and catalyst design.

Spectroscopic Prediction: Calculating NMR and IR spectra can aid in the characterization of the compound and its derivatives. acs.org Such calculations can be benchmarked against existing experimental data for related structures to ensure accuracy.

Virtual Screening of Derivatives: Theoretical methods can be used to design and evaluate new derivatives of this compound in silico. By modifying the structure (e.g., substituting the vinyl group or derivatizing the alcohol), properties can be tuned for specific applications, such as in materials science or as specialized ligands. For example, the electronic properties of the synthesized tin derivative have been studied, providing a basis for further theoretical exploration. acs.org

Exploration of Its Role in Advanced Materials Science

The incorporation of small, functional molecules into polymers and other materials can impart unique and desirable properties. While the related compound 3,4,4-trimethyl-1-pentyn-3-ol has been suggested for use in polymers or coatings, the potential of the pentene variant remains uninvestigated. ontosight.ai

Prospective Research in Materials Science:

Functional Monomers: this compound could serve as a functional monomer in polymerization reactions. The vinyl group can participate in addition polymerization, while the hydroxyl group offers a site for condensation polymerization (e.g., to form polyethers or polyurethanes). The bulky 3,4,4-trimethyl arrangement would likely influence the polymer's properties, potentially increasing its thermal stability, solubility in organic solvents, or altering its mechanical characteristics.

Surface Modification: The hydroxyl group provides a reactive handle for grafting the molecule onto surfaces, such as silica or metal oxides. This could be used to create hydrophobic or functionalized surfaces. The pendant vinyl group would then be available for further chemical transformations, enabling the creation of complex surface architectures.

Precursor for Specialty Polymers: The compound could be a precursor for creating specialty polymers with tailored properties. For example, polymerization followed by modification of the hydroxyl groups could lead to materials with unique adhesive or barrier properties.

Q & A

Basic Research Questions

Q. How can spectroscopic and chromatographic techniques be employed to confirm the structural identity of 3,4,4-Trimethyl-1-penten-3-ol?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC coupled with mass spectrometry (GC-MS) to analyze retention indices and fragmentation patterns. Compare these with reference data from standardized databases (e.g., NIST Chemistry WebBook) .

- Nuclear Magnetic Resonance (NMR) : Perform -NMR and -NMR to assign chemical shifts corresponding to methyl groups, double bonds, and hydroxyl protons. Cross-validate with IUPAC-standardized spectral libraries .

- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for hydroxyl (-OH) and alkene (C=C) groups, ensuring alignment with computational predictions for the compound’s stereochemistry .

Q. What standardized methods are recommended for determining the physical properties (e.g., boiling point, density) of this compound?

- Methodological Answer :

- Phase Change Data : Utilize dynamic vapor pressure measurements and differential scanning calorimetry (DSC) to determine boiling points and melting points. Reference data compilations from authoritative sources (e.g., U.S. Secretary of Commerce reports) for validation .

- Density and Refractive Index : Employ pycnometry and Abbe refractometry under controlled temperature conditions (e.g., 25°C). Cross-check with published values for related alkenols to account for structural similarities .

Advanced Research Questions

Q. How can experimental designs be optimized to study the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- Surface Reactivity Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like glass, polymers, or metals. Introduce controlled humidity and oxidant levels to mimic indoor environments .

- Microspectroscopic Imaging : Apply techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map surface interactions at a molecular scale. Compare results with computational models predicting adsorption free energies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting -NMR shifts) reported across studies for this compound?

- Methodological Answer :

- Triangulation of Data Sources : Collect data from multiple analytical platforms (e.g., GC-MS, FTIR, NMR) and cross-reference with computational chemistry tools (e.g., density functional theory (DFT) simulations) to identify systematic errors .

- Solvent and Concentration Effects : Replicate experiments under varying solvent conditions (e.g., DMSO vs. CDCl) to assess shifts caused by hydrogen bonding or aggregation .

- Collaborative Validation : Share raw spectral data with independent labs to confirm reproducibility, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can the synthetic pathways for this compound be improved to enhance yield and purity?

- Methodological Answer :

- Catalytic Optimization : Test transition-metal catalysts (e.g., palladium or ruthenium complexes) for selective hydrogenation of precursor alkynes. Monitor reaction progress via in situ FTIR to minimize byproduct formation .

- Purification Protocols : Implement high-performance liquid chromatography (HPLC) with chiral stationary phases to isolate enantiomers, critical for stereochemical studies. Validate purity using mass balance and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.